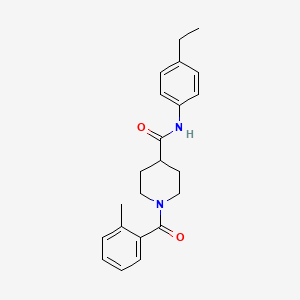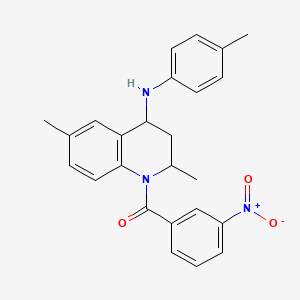![molecular formula C20H24Cl2O2 B5167955 1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene)](/img/structure/B5167955.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene), commonly known as HMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a member of the family of bisphenol derivatives, which are widely used in the production of polymers, resins, and other industrial materials. In recent years, HMB has also been studied for its potential use in the field of biological and medical research.
Mécanisme D'action
The exact mechanism of action of HMB is not yet fully understood. However, it is thought to act by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. HMB has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. HMB has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
HMB has been found to have various biochemical and physiological effects. In one study, HMB was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. HMB was also found to inhibit the migration and invasion of breast cancer cells, suggesting that it may have potential as a therapeutic agent for the treatment of breast cancer. In another study, HMB was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that HMB may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
HMB has several advantages for lab experiments. It is readily available and relatively easy to synthesize. HMB is also stable under a wide range of conditions, making it suitable for use in a variety of assays and experiments. However, HMB also has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous solutions. HMB is also relatively expensive compared to other compounds, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on HMB. One area of interest is the potential use of HMB as a therapeutic agent for the treatment of breast cancer and other types of cancer. Further studies are needed to determine the optimal dosage and administration route for HMB in these applications. Another area of interest is the potential use of HMB as a treatment for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the efficacy and safety of HMB in these applications. Additionally, further studies are needed to better understand the mechanism of action of HMB and its effects on various enzymes and signaling pathways.
Méthodes De Synthèse
HMB can be synthesized using a variety of methods, including the reaction of 2-chloro-4-methylphenol with 1,6-dibromohexane in the presence of a base. This reaction yields the intermediate 1,6-dibromo-2-(2-chloro-4-methylphenoxy)hexane, which can be further reacted with sodium methoxide to produce HMB. Another method involves the reaction of 2-chloro-4-methylphenol with 1,6-dibromo-2-(2-chloro-4-methylphenoxy)hexane in the presence of a palladium catalyst. This reaction yields HMB in high yields and purity.
Applications De Recherche Scientifique
HMB has been studied for its potential applications in various fields, including biological and medical research. In one study, HMB was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. HMB was also found to inhibit the migration and invasion of breast cancer cells, suggesting that it may have potential as a therapeutic agent for the treatment of breast cancer. In another study, HMB was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that HMB may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-chloro-1-[6-(2-chloro-4-methylphenoxy)hexoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2O2/c1-15-7-9-19(17(21)13-15)23-11-5-3-4-6-12-24-20-10-8-16(2)14-18(20)22/h7-10,13-14H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUKYNPGZSKINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCOC2=C(C=C(C=C2)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromo-2-fluorophenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5167878.png)

![1-{[1-({6-[(2-methyl-2-propen-1-yl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5167884.png)
![4-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5167903.png)
![ethyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B5167914.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5167917.png)
![methyl 4-[6-(anilinocarbonyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B5167920.png)
![4-[3-(cyclopentylamino)butyl]phenol](/img/structure/B5167927.png)
![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5167942.png)

![17-(5-chloro-2-methylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5167956.png)
![(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5167970.png)
![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-beta-alanine](/img/structure/B5167974.png)
![N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5167988.png)
